

1-Naphthylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Naphthylamine

Cat. No.: B1663977

[Get Quote](#)

An In-depth Technical Guide to 1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Naphthylamine**, a pivotal aromatic amine. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to research, chemical synthesis, and the pharmaceutical industry. The guide also addresses the compound's metabolic pathways and toxicological profile, offering critical information for safety and handling.

Core Properties and Identification

1-Naphthylamine, also known as α -Naphthylamine, is an aromatic amine derived from naphthalene. It presents as colorless needles when pure, though it tends to turn brown or reddish-purple upon exposure to air and light.^[1] It possesses a distinct, disagreeable odor.^[1]

Physicochemical Data

The fundamental physicochemical properties of **1-Naphthylamine** are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Reference
CAS Number	134-32-7	[2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₉ N	[4] [5] [6]
Molecular Weight	143.19 g/mol	[2] [3] [6]
Melting Point	47-50 °C	[1] [2] [3]
Boiling Point	301 °C	[1] [2] [3]
Density	1.114 g/mL at 25 °C	[1] [2] [3]
Solubility in Water	0.002% (20 °C)	[1]
Vapor Pressure	1 mmHg at 104 °C	[1]
Flash Point	157 °C	[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Naphthylamine**. Key spectral information is outlined below.

Spectroscopic Technique	Key Features and Observations
¹ H NMR	Spectra available in various deuterated solvents, such as CDCl ₃ .
¹³ C NMR	Spectral data in CDCl ₃ is available for structural elucidation.
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C=C stretching. Spectra are available for samples prepared as KBr discs or in nujol mull.
Mass Spectrometry (MS)	Electron ionization mass spectra show a molecular ion peak corresponding to its molecular weight.
UV/Visible Spectroscopy	1-Naphthylamine absorbs UV light at wavelengths above 290 nm.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **1-Naphthylamine** are presented to aid in laboratory applications.

Synthesis of **1-Naphthylamine** via Béchamp Reduction

A traditional and reliable method for the preparation of **1-Naphthylamine** is the reduction of 1-nitronaphthalene.

Materials:

- 1-Nitronaphthalene
- Iron turnings
- 30% Hydrochloric acid
- Water

- Sodium carbonate

Procedure:

- To a reaction vessel equipped with a stirrer, add 200 g of iron turnings, 100 g of water, and 10 ml of 30% hydrochloric acid.
- Heat the mixture to 50 °C and wait for the initial evolution of hydrogen to cease.
- Gradually add 173 g of 1-nitronaphthalene in small portions over 4 hours, maintaining the temperature at 50 °C with external cooling to prevent the formation of undesired azo compounds.
- After the addition is complete, add sodium carbonate until the mixture is distinctly alkaline.
- The **1-Naphthylamine** product is then isolated by steam distillation. Heat the reaction mixture to 200 °C to remove water, then introduce super-heated steam at 250 °C.
- Collect the distillate until only discolored products or no product is carried over.
- Separate the solidified **1-Naphthylamine** from the aqueous layer, melt and dry it at 110 °C, and finally purify by vacuum distillation to obtain a colorless crystalline product with a melting point of 50 °C.

Synthesis of Naphthionic Acid

Naphthionic acid (1-aminonaphthalene-4-sulfonic acid) is an important derivative of **1-Naphthylamine** used in the synthesis of azo dyes.[\[1\]](#)

Materials:

- **1-Naphthylamine**
- Sulfuric acid
- Crystallized oxalic acid

Procedure:

- Heat a mixture of **1-Naphthylamine** and sulfuric acid to 170–180 °C.
- Introduce crystallized oxalic acid to the reaction mixture.
- The resulting product, naphthionic acid, will precipitate as small needles which are sparingly soluble in water.^[1]

Applications in Research and Industry

1-Naphthylamine is a versatile chemical intermediate with a range of applications.

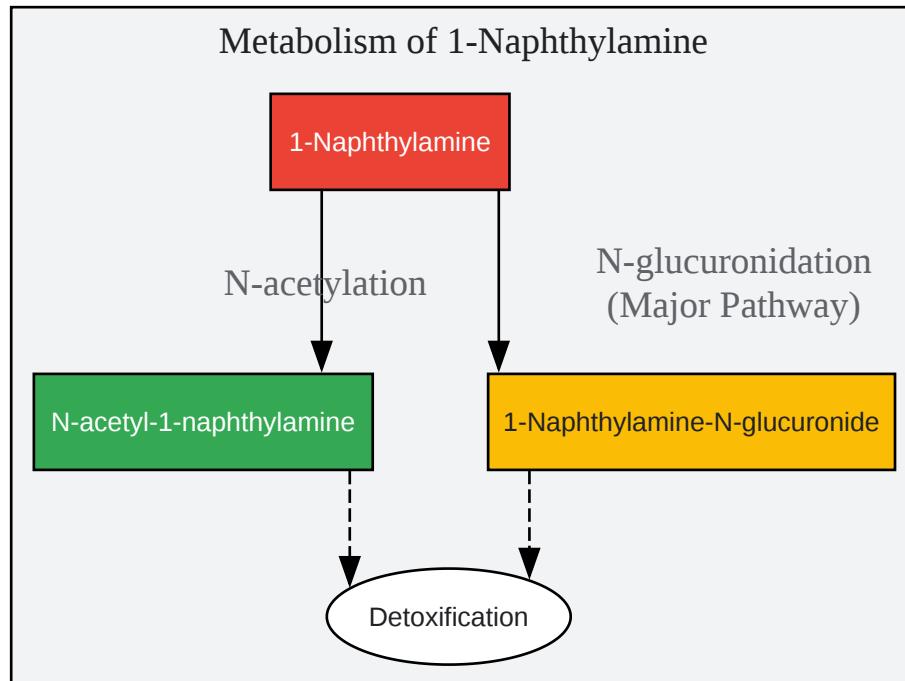
- Dye Synthesis: It is a crucial precursor for a variety of azo dyes.^[1] For instance, its derivative, naphthionic acid, is used in the production of Congo red.^[1]
- Rubber Industry: It is used in the manufacturing of antioxidants, such as N-phenyl- α -naphthylamine, which enhance the durability of rubber products.
- Agrochemicals: **1-Naphthylamine** serves as an intermediate in the synthesis of certain herbicides and pesticides.
- Drug Development and Medicinal Chemistry: It is a building block in the synthesis of more complex molecules. For example, it is used in the preparation of Aptiganel, a non-competitive NMDA receptor antagonist that was investigated for neuroprotection in stroke.^[1] Furthermore, derivatives of **1-Naphthylamine** have been utilized as ligands in asymmetric catalysis, a key technology in modern pharmaceutical synthesis.

Metabolic Pathways and Toxicology

Understanding the metabolic fate and toxicity of **1-Naphthylamine** is paramount for its safe handling and for assessing its environmental and health impacts.

1-Naphthylamine is metabolized in the liver. The primary routes of metabolism involve N-acetylation and N-glucuronidation, which are generally considered detoxification pathways. In contrast to its isomer, 2-naphthylamine, which is a potent bladder carcinogen, **1-Naphthylamine** shows significantly less carcinogenic activity. This difference is attributed to the metabolic preference of **1-Naphthylamine** for N-glucuronidation and a lack of significant N-oxidation, the pathway that leads to the formation of carcinogenic metabolites. The

carcinogenicity often associated with commercial-grade **1-Naphthylamine** in the past has been largely attributed to contamination with the 2-naphthylamine isomer.^[7] However, it is still classified as a carcinogen and must be handled with appropriate safety precautions.


Diagrams and Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Naphthylamine** via reduction of 1-Nitronaphthalene.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]
- 3. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR [m.chemicalbook.com]
- 4. N-Phenyl-1-naphthylamine(90-30-2) IR Spectrum [chemicalbook.com]
- 5. 1-Naphthylamine(134-32-7) IR Spectrum [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Naphthylamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663977#1-naphthylamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com